Tetralithium diphosphate
Description
Structure
2D Structure
Properties
CAS No. |
13843-41-9 |
|---|---|
Molecular Formula |
Li4O7P2 |
Molecular Weight |
201.8 g/mol |
IUPAC Name |
tetralithium;phosphonato phosphate |
InChI |
InChI=1S/4Li.H4O7P2/c;;;;1-8(2,3)7-9(4,5)6/h;;;;(H2,1,2,3)(H2,4,5,6)/q4*+1;/p-4 |
InChI Key |
MVGWWCXDTHXKTR-UHFFFAOYSA-J |
SMILES |
[Li+].[Li+].[Li+].[Li+].[O-]P(=O)([O-])OP(=O)([O-])[O-] |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].[O-]P(=O)([O-])OP(=O)([O-])[O-] |
Other CAS No. |
13843-41-9 |
Origin of Product |
United States |
Synthesis Methodologies of Tetralithium Diphosphate
Solid-State Reaction Synthesis
Solid-state reaction is a conventional and widely utilized method for synthesizing a variety of inorganic materials, including tetralithium diphosphate (B83284). This technique involves the direct reaction of solid precursors at elevated temperatures, relying on atomic diffusion through the solid phases to form the desired product.
High-Temperature Approaches
High-temperature solid-state synthesis is the most traditional route to obtaining crystalline Li₄P₂O⧧. This method typically involves heating a stoichiometric mixture of precursors to temperatures ranging from 700°C to 900°C. rsc.orgresearchgate.net For instance, a common approach involves grinding lithium carbonate (Li₂CO₃) and ammonium (B1175870) dihydrogen phosphate (B84403) (NH₄H₂PO₄) and then subjecting the mixture to a multi-step heating process. researchgate.netescholarship.org This process often includes a lower-temperature decomposition step (e.g., 350°C) to remove volatile byproducts, followed by calcination at a higher temperature (e.g., 800°C) to facilitate the formation of the crystalline Li₄P₂O⧧ phase. escholarship.org The high temperatures are necessary to provide sufficient thermal energy to overcome the kinetic barriers for solid-state diffusion and phase formation.
Influence of Precursors on Phase Formation
The choice and stoichiometry of precursors are paramount in determining the purity of the final Li₄P₂O⧧ product. The most common precursors are a lithium source, such as lithium carbonate (Li₂CO₃), and a phosphorus source, like ammonium dihydrogen phosphate (NH₄H₂PO₄). researchgate.net Research has shown that the reaction between these precursors can yield different products depending on the thermal conditions. researchgate.net
In a study utilizing a 2:1 molar ratio of Li₂CO₃ to NH₄H₂PO₄, the synthesis temperature was found to be a critical factor in phase formation. researchgate.net At 600°C, the product was a mix of Li₄P₂O⧧ (52.44%) and lithium metaphosphate (LiPO₃) (47.56%). researchgate.net Increasing the temperature to 900°C resulted in a mixture of Li₄P₂O⧧ (46.27%) and lithium orthophosphate (Li₃PO₄) (53.67%). researchgate.net The optimal temperature for this precursor system was found to be 800°C, which yielded the highest phase purity of Li₄P₂O⧧ at 93.56%, with only a minor Li₃PO₄ impurity (6.44%). researchgate.net This demonstrates that precise control over the reaction parameters is essential to minimize the formation of secondary phases.
Effects of Thermal Treatment Regimes and Quenching Rates
The thermal treatment profile, including heating rates, dwell times, and cooling (quenching) rates, significantly impacts the final composition and crystalline structure of the material. Different heat treatments can lead to varied phase compositions and morphologies. researchgate.net
Tetralithium diphosphate is known to exist in at least two polymorphs: a low-temperature triclinic (anorthic) phase and a high-temperature monoclinic phase, with a transformation temperature of approximately 640°C. rsc.org The cooling rate can influence which polymorph is obtained at room temperature. Slow cooling or annealing below the transition temperature typically favors the formation of the ordered, low-temperature triclinic phase. Conversely, rapid quenching from temperatures above the transition point can sometimes preserve the high-temperature phase, although studies have noted that even upon quenching, the low-temperature anorthic form is often obtained. researchgate.net The thermal regime not only affects the phase composition but also influences particle size and agglomeration, which are critical for applications like solid-state electrolytes. researchgate.net
Table 1: Influence of Synthesis Temperature on Phase Composition in Solid-State Reaction This table summarizes the resulting phase compositions from the solid-state reaction of Li₂CO₃ and NH₄H₂PO₄ at various temperatures.
| Synthesis Temperature (°C) | Li₄P₂O⧧ Phase Percentage (%) | Secondary Phase | Secondary Phase Percentage (%) |
| 600 | 52.44 | LiPO₃ | 47.56 |
| 800 | 93.56 | Li₃PO₄ | 6.44 |
| 900 | 46.27 | Li₃PO₄ | 53.67 |
Data sourced from a 2020 study by Simatupang et al. researchgate.net
Solution-Based and Soft Chemistry Routes
To overcome the limitations of high-temperature solid-state reactions, such as particle agglomeration and the need for high energy input, solution-based and soft chemistry methods have been developed. These routes offer better control over particle size, morphology, and homogeneity at lower temperatures.
Hydrothermal Synthesis Techniques
Hydrothermal synthesis is a solution-based method where crystallization of materials occurs from high-temperature aqueous solutions at high vapor pressures. This technique has been mentioned as a route for producing Li₄P₂O⧧. rsc.org It can promote the formation of well-defined crystalline structures at temperatures lower than those required for solid-state reactions. However, a significant challenge with hydrothermal synthesis of multi-component oxides like Li₄P₂O⧧ is the frequent formation of multiphase mixtures. rsc.org Achieving a phase-pure product can be difficult, often requiring careful control over parameters such as pH, precursor concentration, temperature, and reaction time.
Wet Chemical Reaction Methods
Wet chemical methods encompass a variety of techniques that use solutions to synthesize materials, offering advantages in mixing and homogeneity at the atomic level. A prominent and novel soft chemistry approach for synthesizing Li₄P₂O⧧ involves a two-step process: microwave-assisted synthesis of a precursor followed by chemical lithiation. rsc.orgwhiterose.ac.uk
In this method, a lithium metaphosphate (LiPO₃) precursor is first synthesized using a microwave-assisted solution-based approach. whiterose.ac.uk This involves dissolving starting materials like phosphorus pentasulfide (P₂S₅) and lithium tert-butoxide in a solvent and heating the solution in a microwave synthesizer. whiterose.ac.uk The resulting nanostructured LiPO₃ is then chemically lithiated using n-butyllithium. This is followed by a low-temperature calcination step, for example at 400°C, to yield a nanostructured form of Li₄P₂O⧧. rsc.orgwhiterose.ac.uk This advanced wet chemical route produces a material with a morphology and enhanced ionic conductivity that differs significantly from its high-temperature solid-state counterpart, demonstrating the potential of soft chemistry to tailor material properties. whiterose.ac.ukrsc.org
Table 2: Comparison of Synthesis Methodologies for this compound This table contrasts the conventional high-temperature solid-state method with a modern low-temperature soft chemistry route.
| Parameter | Solid-State Reaction | Wet Chemical Reaction (Microwave-Assisted) |
| Precursors | Lithium Carbonate (Li₂CO₃), Ammonium Dihydrogen Phosphate (NH₄H₂PO₄) | LiPO₃ (from P₂S₅, Lithium tert-butoxide), n-Butyllithium |
| Typical Temperature | 700 - 900°C | 400°C (Calcination) |
| Key Outcome | Crystalline, often agglomerated particles | Nanostructured morphology, higher ionic conductivity |
| Phase Control | Highly dependent on precise temperature control | Controlled by lithiation and low-temperature calcination |
Data sourced from multiple studies. rsc.orgresearchgate.netwhiterose.ac.uk
Novel and Low-Temperature Synthetic Approaches
Traditional synthesis of this compound (Li₄P₂O₇) typically involves high-temperature solid-state reactions, often conducted between 700 and 900°C. researchgate.netresearchgate.net These methods can sometimes result in multiphase mixtures. researchgate.netwhiterose.ac.uk To overcome these limitations and to produce materials with enhanced properties, researchers have explored novel and low-temperature synthetic routes. These advanced methodologies allow for greater control over the material's morphology and electrochemical characteristics. whiterose.ac.uk A significant approach combines microwave-assisted synthesis with chemical lithiation to produce a unique, nanostructured form of Li₄P₂O₇ at temperatures as low as 400°C. whiterose.ac.uk
Microwave-Assisted Synthesis
Microwave-assisted synthesis has been utilized as an effective technique for the rapid and energy-efficient production of precursor materials for this compound. whiterose.ac.uk This method is a key step in a low-temperature approach to obtaining Li₄P₂O₇. whiterose.ac.uk In one specific pathway, a lithium-containing phosphate precursor, lithium metaphosphate (LiPO₃), is first synthesized using microwave radiation. whiterose.ac.uk The starting materials for this initial step are phosphorus pentasulfide (P₂S₅) and lithium tert-butoxide. whiterose.ac.uk
The use of microwave heating accelerates the reaction, leading to the formation of the desired precursor in a significantly shorter time frame compared to conventional heating methods. whiterose.ac.ukrsc.org This rapid, low-temperature process is crucial for creating materials with controlled morphology and enhanced electrochemical properties. whiterose.ac.uk
Chemical Lithiation Strategies
Chemical lithiation is a critical step in forming this compound at low temperatures, particularly when combined with other novel synthetic techniques like microwave synthesis. whiterose.ac.uk This strategy involves the introduction of lithium into a precursor material to achieve the desired final stoichiometry. whiterose.ac.ukrsc.org
In a combined approach, after an initial microwave synthesis of a precursor like LiPO₃, chemical lithiation is employed to convert it into this compound. whiterose.ac.uk This process allows for the synthesis of Li₄P₂O₇ at a significantly reduced temperature of 400°C. whiterose.ac.uk This method is distinct from electrochemical lithiation and provides a route to bulk synthesis of the target material. whiterose.ac.ukrsc.org The resulting product from this low-temperature chemical lithiation exhibits enhanced electrochemical stability at voltages greater than 5V versus Li+/Li. whiterose.ac.uk
| Synthesis Step | Description | Starting Materials | Temperature |
| 1. Precursor Synthesis | Microwave-assisted synthesis of a lithium phosphate precursor. | Phosphorus pentasulfide (P₂S₅), Lithium tert-butoxide | - |
| 2. Final Product Formation | Chemical lithiation of the precursor to form nanostructured Li₄P₂O₇. | LiPO₃ precursor, Lithiating agent | 400°C |
Formation of Nanostructured this compound
A key advantage of employing low-temperature synthetic routes, such as the combination of microwave synthesis and chemical lithiation, is the ability to produce nanostructured this compound. whiterose.ac.uk This specific morphology is directly linked to the low synthesis temperature, which helps preserve unique material properties. whiterose.ac.uk
The Li₄P₂O₇ synthesized via this method possesses a nanostructured morphology that includes a minor amorphous component. whiterose.ac.uk This amorphous content is significant as it contributes to the material's deformability, allowing it to be densified by cold-pressing. whiterose.ac.uk Transmission Electron Microscopy (TEM) images confirm the nanostructured nature of the material. whiterose.ac.uk
This novel form of Li₄P₂O₇ exhibits significantly improved ionic conductivity, which is two orders of magnitude higher than that of conventionally prepared this compound. whiterose.ac.uk The enhanced conductivity and electrochemical stability make it a promising candidate for applications such as solid-state batteries. whiterose.ac.uk
| Property | Nanostructured Li₄P₂O₇ (Low-Temp Synthesis) | Conventional Li₄P₂O₇ (High-Temp Synthesis) |
| Synthesis Temperature | ~400°C whiterose.ac.uk | 700-900°C researchgate.netresearchgate.net |
| Morphology | Nanostructured with a small amorphous component whiterose.ac.uk | Crystalline, often with multiple phases researchgate.netwhiterose.ac.uk |
| Ionic Conductivity | Two orders of magnitude higher than conventional whiterose.ac.uk | Lower baseline conductivity whiterose.ac.uk |
| Deformability | Can be densified by cold-pressing whiterose.ac.uk | Not specified as deformable |
| Electrochemical Stability | Stable at voltages >5 V vs. Li+/Li whiterose.ac.uk | - |
Crystallographic and Structural Investigations of Tetralithium Diphosphate
Polymorphism and Phase Transitions
Li₄P₂O₇ exhibits multiple crystalline forms, or polymorphs, with transitions between them occurring at specific temperatures. The primary phases studied are the low-temperature anorthic (triclinic) form and a high-temperature monoclinic form. Other metastable phases, including a high-pressure monoclinic phase and a trigonal phase, have also been reported but are often found in multiphase mixtures and have not been isolated in bulk. whiterose.ac.ukresearchgate.netresearchgate.net
At room temperature, tetralithium diphosphate (B83284) typically exists in a low-temperature anorthic (triclinic) phase. whiterose.ac.uk This structure is characterized by the space group P-1. researchgate.netresearchgate.net The triclinic system is the least symmetric of the crystal systems, described by three basis vectors of unequal length and three angles that are not 90 degrees and may be different from each other. wikipedia.org The crystal structure of the anorthic Li₄P₂O₇ consists of diphosphate (P₂O₇) groups and lithium tetrahedra (LiO₄) linked to form a continuous framework. researchgate.net This framework contains large voids which are available for the transport of lithium ions. researchgate.net
The lattice parameters for the anorthic phase have been reported from X-ray diffraction studies. For a composite material containing Li₄P₂O₇ synthesized at 800 °C, the lattice parameters were determined to be a = 5.1836 (7) Å, b = 7.1045 (1) Å, and c = 7.1045 (1) Å. researchgate.net
Table 1: Crystallographic Data for Anorthic (Triclinic) Li₄P₂O₇
| Parameter | Value | Reference |
| Crystal System | Anorthic (Triclinic) | whiterose.ac.uk |
| Space Group | P-1 | researchgate.netresearchgate.net |
| a | 5.1836 (7) Å | researchgate.net |
| b | 7.1045 (1) Å | researchgate.net |
| c | 7.1045 (1) Å | researchgate.net |
Upon heating, the low-temperature triclinic phase of Li₄P₂O₇ transforms into a high-temperature monoclinic phase. whiterose.ac.uk This phase has been identified with the space group P2₁/n. researchgate.net There has been some historical controversy regarding the room temperature structure, with some models proposing a monoclinic structure, but later results confirmed the transformation from a low-temperature triclinic phase to a high-temperature phase. researchgate.net Other metastable structural modifications are also known, including a high-pressure monoclinic phase. whiterose.ac.ukresearchgate.netresearchgate.net A monoclinic modification of the material is reported to facilitate enhanced Li-ion transport through migration channels with larger cross-sections. whiterose.ac.uk
The transformation from the triclinic to the monoclinic phase occurs at approximately 640 °C. whiterose.ac.uk In-situ X-ray diffraction (XRD) analysis of a nanostructured Li₄P₂O₇ sample showed that as the material was heated, the Bragg peaks sharpened between 500 and 600 °C. whiterose.ac.uk Further heating to 700 °C resulted in a simplification of the diffraction pattern, and at 800 °C, the pattern was characteristic of the high-temperature monoclinic phase. whiterose.ac.uk This phase transition is reversible; upon cooling the sample back to room temperature, the diffraction pattern returns to that of the conventional low-temperature triclinic phase. whiterose.ac.uk The formation of this high-temperature phase is associated with an approximate threefold increase in ionic conductivity. whiterose.ac.uk It has been suggested that structural changes within the monoclinic symmetry lead to a stepwise increase in the apertures that control the passage of Li⁺ ions through the material. whiterose.ac.ukresearchgate.net
The transition between the low-temperature triclinic and high-temperature monoclinic polymorphs is a reversible process. whiterose.ac.uk The enthalpy of a phase transition is defined as the difference between the enthalpies of the solid and liquid phases when they are extrapolated. ait.ac.at For processes like melting or vaporization to occur, an input of heat is required, meaning the change in enthalpy (ΔH) is greater than zero. youtube.com This principle applies to solid-solid phase transitions as well. The transition from the low-temperature to the high-temperature phase is an endothermic process, requiring energy input to induce the structural change. nsf.gov The reverse process, from the high-temperature to the low-temperature phase upon cooling, is exothermic.
Crystal Structure Elucidation
Structural Framework Topology
The structural framework of tetralithium diphosphate is a continuous, three-dimensional network built from the interconnection of LiO₄ tetrahedra and diphosphate (P₂O₇) groups coventry.ac.ukresearchgate.net. The crystal lattice analysis reveals that the lithium tetrahedral LiO₄ units are linked to the P₂O₇ groups, creating a stable framework coventry.ac.ukresearchgate.net. A significant characteristic of this topology is the presence of large voids within the continuous framework coventry.ac.ukresearchgate.net. These voids are available for the transport of lithium ions, which is a crucial factor for the material's ionic conductivity coventry.ac.ukresearchgate.net.
Relationship to Wurtzite Superstructure Type
The available scientific literature does not establish a direct relationship between the crystal structure of this compound and the wurtzite superstructure type. While wurtzite-like frameworks are noted in some ionic conductors, a specific classification of Li₄P₂O₇ within this structural family is not reported in the provided research researchgate.netresearchgate.net.
Defect Chemistry and Non-Stoichiometry
The study of defects is crucial for understanding the properties of crystalline materials. This section addresses the intrinsic defects, defect complexes, and the influence of impurities on the crystal structure of this compound.
Intrinsic Point Defects
Detailed experimental or computational studies specifically identifying and quantifying the predominant intrinsic point defects (such as lithium vacancies, interstitials, or Schottky defects) in pure this compound are not extensively covered in the available research. While defect chemistry is explored in other complex phosphate (B84403) materials, these findings cannot be directly extrapolated to Li₄P₂O₇ nih.govresearchgate.netbiointerfaceresearch.com. The most favorable intrinsic disorder in similar complex phosphates is often found to be Li Frenkel defects, which create the Li vacancies necessary for ion diffusion, but this has not been explicitly confirmed for Li₄P₂O₇ nih.govresearchgate.net.
Defect Complexes
Information regarding the formation and nature of defect complexes (e.g., associated pairs of vacancies and interstitials) specifically within the this compound crystal lattice is limited in the reviewed literature. The study of such complexes is essential as they can significantly influence ionic transport mechanisms.
Role of Impurities and Secondary Phases on Crystal Structure
The crystal structure of this compound is significantly influenced by the presence of impurities and secondary phases, which are common during synthesis.
Solid-state synthesis of lithium phosphates often results in multiphase products rather than a single pure phase researchgate.net. Depending on the synthesis temperature and precursor ratios, this compound can coexist with other lithium phosphate phases such as lithium metaphosphate (LiPO₃) and lithium orthophosphate (Li₃PO₄) researchgate.netuwo.ca. For example, in one study, synthesis at 800 °C yielded a product composed of 93.56% Li₄P₂O₇ and 6.44% Li₃PO₄, while synthesis at 600 °C resulted in 52.44% Li₄P₂O₇ and 47.56% LiPO₃ researchgate.net.
Conversely, Li₄P₂O₇ frequently appears as a crystalline secondary phase or impurity during the synthesis of other functional materials like LiFePO₄ and Li₃V₂(PO₄)₃ neliti.comuwo.carsc.org. These impurities can be considered inert, inactive mass that may reduce the electrochemical performance of the primary material uwo.ca. However, in some cases, these secondary phases can form thin coating layers (<5 nm) on the primary particles rsc.org. The presence of a Li₄P₂O₇/Li₃PO₄ coating has been found to improve the rate capability and cycling ability of certain cathode materials rsc.org.
The formation of Li₄P₂O₇ as an impurity can also be a transient phenomenon. During the synthesis of some complex oxides, Li₄P₂O₇ has been observed to crystallize as an impurity phase at intermediate temperatures (e.g., 750 °C) and then decrease in fraction at higher temperatures, potentially by reacting with other components in the mixture ansto.gov.au. The presence of these secondary phases does not typically alter the fundamental crystal structure of the primary LiFePO₄ phase nih.gov.
Theoretical and Computational Studies of Tetralithium Diphosphate
Electronic Structure Calculations
Electronic structure calculations are pivotal in understanding the bonding characteristics, electrical properties, and stability of tetralithium diphosphate (B83284). These computational methods have been instrumental in predicting and interpreting the material's behavior.
Density Functional Theory (DFT) has been a primary tool for investigating the electronic structure of tetralithium diphosphate. DFT calculations have been used to determine the stability of its various polymorphs and to obtain optimized crystal structures. The Local Density Approximation (LDA) has been a common choice for the exchange-correlation functional in these studies.
DFT simulations have successfully confirmed the P-1 crystal structure of Li₄P₂O₇. The calculated lattice parameters from these simulations show good agreement with experimental data, providing a solid theoretical foundation for the material's structural properties.
| Parameter | Experimental Value | Calculated Value (DFT) |
|---|---|---|
| a (Å) | 8.56 | 8.40 |
| b (Å) | 7.11 | 7.01 |
| c (Å) | 5.19 | 5.11 |
| α (°) | 90.1 | 90.0 |
| β (°) | 103.1 | 103.6 |
| γ (°) | 89.9 | 90.0 |
Partial Density of States (PDOS) analysis is used to understand the contribution of different atomic orbitals to the electronic states of a material. For this compound, PDOS studies have revealed that states with contributions from the phosphorus (P) sites are distributed throughout the valence band. The analysis also distinguishes between the contributions of the bridging and non-bridging oxygen (O) atoms within the diphosphate [P₂O₇]⁴⁻ units. This detailed breakdown of orbital contributions is essential for a comprehensive understanding of the chemical bonding and electronic properties of Li₄P₂O₇.
The distribution of valence electrons provides a picture of the chemical bonding within a compound. In Li₄P₂O₇, the valence charge distribution is characterized by its compact nature around the oxygen sites. This localization of charge is a key factor influencing the material's properties. A topological analysis of the charge distribution using methods like the Quantum Theory of Atoms in Molecules (QTAIM) and the distribution of the Electron Localization Function (ELF) can provide further quantitative insights into the bonding characteristics.
Atomistic and Molecular Dynamics Simulations
Atomistic and molecular dynamics simulations are powerful techniques for studying the dynamic behavior of materials at the atomic scale, including ion transport and structural transformations.
Ab Initio Molecular Dynamics (AIMD) simulations have been utilized to study both the ordered crystalline and disordered glassy states of this compound. In these simulations, the forces on the atoms are calculated from first principles using electronic structure methods, allowing for a realistic depiction of atomic motion. AIMD has been employed to simulate the disordering of the Li₄P₂O₇ structure from its crystalline state, providing insights into the amorphous phase of the material. These simulations are particularly valuable for understanding lithium-ion diffusion mechanisms, which are critical for the material's application in solid-state batteries.
Structural Disorder Modeling (e.g., glassy states)
Computational modeling, particularly through Ab Initio Molecular Dynamics (AIMD), has been instrumental in elucidating the structure of this compound (Li₄P₂O₇) in its amorphous or glassy state. iastate.edu Unlike its crystalline counterparts, glassy Li₄P₂O₇ lacks long-range atomic order. Simulations of amorphous Li₄P₂O₇, prepared computationally through a melt-quenching procedure, reveal a unique structural motif described as an "inverted ionic glass." iastate.edu
This inverted structure is a consequence of the high lithium content. Instead of forming a continuous network of corner-sharing phosphate (B84403) tetrahedra that houses lithium ions, the structure consists of isolated or paired diphosphate anions (P₂O₇⁴⁻) suspended within a matrix of lithium cations (Li⁺). iastate.edu This arrangement marks a significant departure from conventional glass structures where the network-former (in this case, the phosphate units) forms the primary backbone.
Further analysis of simulation data indicates that in addition to the local, short-range order of the diphosphate units, the inverted structure gives rise to a distinct medium-range ordering. iastate.edu This is characterized by specific correlations between the isolated or paired anions over intermediate length scales, a feature that can be probed by analyzing simulated diffraction patterns. The formation of glassy and metastable polymorphic states of Li₄P₂O₇ has also been observed experimentally by melt-quenching, supporting the feasibility of creating these disordered structures. researchgate.net
| Structural Feature | Description | Primary Computational Method | Reference |
|---|---|---|---|
| Inverted Ionic Glass Structure | Isolated or paired diphosphate (P₂O₇⁴⁻) anions are suspended in a matrix of Li⁺ cations. | Ab Initio Molecular Dynamics (AIMD) | iastate.edu |
| Anion Connectivity | The high lithium concentration breaks down the phosphate network, leading to predominantly isolated or dimeric phosphate units. | AIMD | iastate.edu |
| Medium-Range Ordering | The inverted structure leads to distinct correlations between anions over intermediate distances, observable in simulated density functions. | AIMD | iastate.edu |
Dynamic Behavior of Lithium
Ab Initio Molecular Dynamics (AIMD) is a powerful computational technique used to simulate the dynamic behavior of lithium ions in materials like this compound. AIMD simulations solve the electronic structure and atomic forces "from first principles" (ab initio) at each step of a molecular dynamics run, providing a highly accurate, albeit computationally intensive, description of atomic motion over time. iastate.edufrontiersin.orgnih.gov
For glassy Li₄P₂O₇, AIMD simulations have been employed to understand how the unique "inverted glass structure" influences lithium ion mobility. iastate.edu In this structural model, the lithium ions form the continuous matrix in which the diphosphate anions are embedded. This arrangement is fundamentally different from traditional solid electrolytes where mobile ions hop between defined sites within a rigid anionic framework. The Li⁺ matrix itself constitutes the conduction pathway.
| Simulation Aspect | Key Finding or Application | Reference |
|---|---|---|
| Structural Basis for Dynamics | AIMD confirms an "inverted glass structure" where the Li⁺ ions form a continuous matrix, which serves as the medium for ion transport. | iastate.edu |
| Conduction Pathway | The interconnected Li⁺ matrix itself provides the pathways for lithium diffusion, rather than discrete hopping sites within a rigid anion framework. | iastate.edu |
| Local Environment Analysis | Simulations allow for the analysis of Li-O and Li-P correlations, which are essential for understanding the forces and energy landscapes experienced by mobile Li⁺ ions. | iastate.edu |
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing tetralithium diphosphate derivatives?
- Methodological Answer : Synthesis typically involves stoichiometric lithiation of nucleotide precursors under anhydrous conditions. Characterization requires multi-modal validation:
- Purity assessment : Thin-layer chromatography (TLC) for ≥95% purity validation and quantitative NMR (qNMR) for ≥80% purity thresholds .
- Structural confirmation : X-ray crystallography using programs like SHELX for refining crystal structures, particularly for verifying lithium coordination geometry .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weights (e.g., C10H12Li4N5O13P3S for GTPγS tetralithium, MW 562.98) .
Q. How can researchers verify the identity and stability of this compound compounds in biochemical assays?
- Methodological Answer :
- Spectrophotometric titration : Monitor absorbance at 260 nm for nucleotide integrity .
- Stability testing : Store aliquots at -20°C in PBS (pH 7.2) to prevent hydrolysis; avoid repeated freeze-thaw cycles .
- Functional validation : Use positive controls like GTPγS tetralithium in [35S]-GTPγS binding assays to confirm G-protein activation efficacy .
Advanced Research Questions
Q. How should researchers address discrepancies in observed activity of GTPγS tetralithium across GPCR signaling assays?
- Methodological Answer : Contradictions often arise from:
- Buffer composition : Mg²+ (e.g., 5 mM MgCl2) enhances Gα subunit binding, while Na+ ions (e.g., 100 mM NaCl) antagonize receptor-G protein coupling .
- Enzyme interference : Include adenosine deaminase (1 U/mL) to degrade endogenous adenosine, which competes with nucleotide analogs .
- Lot-to-lot variability : Pre-screen commercial batches using [35S]-GTPγS binding assays with reference agonists (e.g., DAMGO for μ-opioid receptors) .
Q. What experimental design considerations are critical for using ATPγS tetralithium in kinase inhibition studies?
- Methodological Answer :
- Non-hydrolyzable specificity : ATPγS tetralithium acts as a competitive inhibitor; validate selectivity using kinase profiling panels (e.g., 10 μM ATPγS vs. wild-type ATP) .
- Control experiments : Include cold ATP (1–10 mM) to reverse inhibition and confirm on-target effects .
- Time-resolved assays : Monitor phosphorylation kinetics via stopped-flow spectroscopy to distinguish direct inhibition from off-target signaling .
Q. How can researchers resolve contradictory crystallographic data for tetralithium nucleotide complexes?
- Methodological Answer :
- Refinement strategies : Use SHELXL for high-resolution data (≤1.5 Å) to model lithium ions, which exhibit weak scattering; apply twin refinement for pseudo-merohedral twinning .
- Cross-validation : Validate coordination geometry with DFT calculations or EXAFS spectroscopy .
- Data deposition : Follow Beilstein Journal guidelines for depositing raw diffraction data and refinement parameters in public repositories (e.g., Cambridge Structural Database) .
Methodological Best Practices
Q. What protocols ensure reproducibility in this compound-based assays?
- Answer :
- Detailed documentation : Adhere to Beilstein Journal standards by reporting buffer pH, ionic strength, and incubation times in supplementary materials .
- Batch normalization : Calibrate nucleotide concentrations using extinction coefficients (e.g., ε260 = 13,700 M⁻¹cm⁻¹ for GTPγS) .
- Data transparency : Archive raw datasets (e.g., dose-response curves, crystallographic .cif files) in public repositories per FAIR principles .
Q. How should researchers optimize this compound concentrations in cell-free systems?
- Answer :
- Titration curves : Test 0.1–100 μM ranges for GTPγS tetralithium in [35S]-GTPγS assays to determine EC50 values .
- Signal-to-noise optimization : Include 0.1% BSA to reduce non-specific binding in membrane preparations .
- Negative controls : Use GDPβS trilithium (10–100 μM) to block basal G-protein activity .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound analogs?
- Answer :
- Non-linear regression : Fit data to sigmoidal curves (Hill slope ≥1) using software like GraphPad Prism .
- Error propagation : Report SEM for triplicate measurements and apply ANOVA for inter-group comparisons .
- Outlier handling : Use Grubbs’ test (α=0.05) to exclude anomalous data points in binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
